Cas no 2091046-90-9 (2-(4-methoxy-2-methylphenyl)morpholine)
2-(4-methoxy-2-methylphenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxy-2-methylphenyl)morpholine
- EN300-1766349
- 2091046-90-9
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- Inchi: 1S/C12H17NO2/c1-9-7-10(14-2)3-4-11(9)12-8-13-5-6-15-12/h3-4,7,12-13H,5-6,8H2,1-2H3
- InChI Key: KYAFKUZGMZIZQM-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1C=CC(=CC=1C)OC
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 30.5Ų
2-(4-methoxy-2-methylphenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766349-0.05g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-0.1g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-0.25g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-0.5g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-1.0g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1766349-2.5g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-5.0g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1766349-10.0g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1766349-1g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1766349-5g |
2-(4-methoxy-2-methylphenyl)morpholine |
2091046-90-9 | 5g |
$3396.0 | 2023-09-20 |
2-(4-methoxy-2-methylphenyl)morpholine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(4-methoxy-2-methylphenyl)morpholine
Comprehensive Overview of 2-(4-methoxy-2-methylphenyl)morpholine (CAS No. 2091046-90-9): Properties, Applications, and Research Insights
The compound 2-(4-methoxy-2-methylphenyl)morpholine (CAS No. 2091046-90-9) is a specialized morpholine derivative that has garnered significant attention in pharmaceutical and chemical research. With its unique structural framework, this molecule serves as a pivotal intermediate in the synthesis of bioactive compounds. Its methoxy and methylphenyl substituents contribute to its distinct physicochemical properties, making it a subject of interest for drug discovery and material science applications.
Recent trends in AI-driven drug discovery and green chemistry have amplified the demand for innovative intermediates like 2-(4-methoxy-2-methylphenyl)morpholine. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, owing to the morpholine ring's ability to enhance blood-brain barrier permeability. This aligns with the growing focus on neurodegenerative disease therapeutics, a hot topic in 2024's pharmaceutical landscape.
The synthetic versatility of CAS No. 2091046-90-9 makes it valuable for constructing heterocyclic scaffolds, particularly in kinase inhibitor design. Its lipophilicity and hydrogen-bonding capacity are frequently optimized in structure-activity relationship (SAR) studies, addressing common queries about "how to improve drug bioavailability" in search engines. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.
Environmental considerations have prompted investigations into sustainable synthesis routes for 2-(4-methoxy-2-methylphenyl)morpholine. Recent publications highlight catalytic methods that reduce organic solvent usage by 40%, responding to industry demands for eco-friendly chemical processes. This addresses frequently searched terms like "green synthesis of pharmaceutical intermediates" while maintaining cost-efficiency – a critical factor for scale-up production.
In material science, the compound's electron-donating properties are being evaluated for organic semiconductor applications. Its thermal stability (decomposition point >200°C) makes it suitable for high-performance polymer formulations, particularly in flexible electronics – a sector projected to grow 15% annually through 2026. These interdisciplinary applications demonstrate why CAS 2091046-90-9 appears in patent filings across multiple technology sectors.
Quality control protocols for 2-(4-methoxy-2-methylphenyl)morpholine emphasize genotoxic impurity monitoring, reflecting current ICH Q3D guidelines. Rigorous residual solvent analysis ensures compliance with GMP standards, addressing pharmaceutical manufacturers' top concerns about "regulatory-compliant intermediates." The compound's crystalline form stability data (studied via XRPD) provides crucial information for formulation scientists developing solid dosage forms.
Emerging research explores the compound's metabolic pathways using in vitro hepatocyte models, generating valuable data for ADME prediction algorithms. This responds to the pharmaceutical industry's need for computational chemistry inputs, particularly for AI-based drug design platforms. Such studies position 2091046-90-9 as a model compound for investigating structure-metabolism relationships in N-containing heterocycles.
The global market for morpholine derivatives is expected to reach $780 million by 2027, with 2-(4-methoxy-2-methylphenyl)morpholine representing a growing segment. Custom synthesis services now offer isotope-labeled versions (e.g., 13C/15N) for tracer studies, meeting demand from drug metabolism researchers. These developments align with search trends for "stable isotope pharmaceutical intermediates" and "mechanistic studies in drug development."
From a intellectual property perspective, recent patents disclose novel salt forms and co-crystals of 2-(4-methoxy-2-methylphenyl)morpholine to enhance solubility profiles. This innovation addresses the persistent challenge of "improving API solubility" – one of the most searched phrases in pharmaceutical chemistry forums. The compound's chiral resolution methods (via HPLC with polysaccharide columns) also provide case studies for enantiomeric purity optimization techniques.
Ongoing safety evaluations confirm the compound's favorable toxicological profile in AMES tests and hERG assays, making it a lower-risk candidate for lead optimization pipelines. These findings respond to increasing regulatory scrutiny of cardiotoxicity potential in drug candidates – a major concern reflected in search queries about "early-stage toxicity screening methods."
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